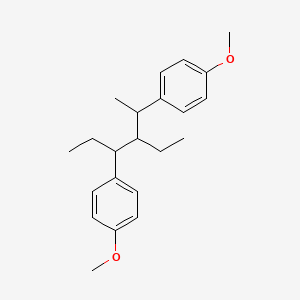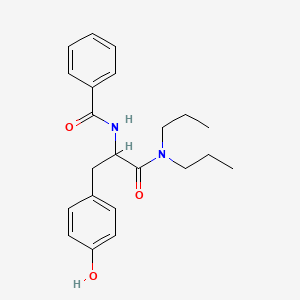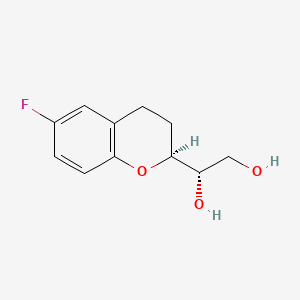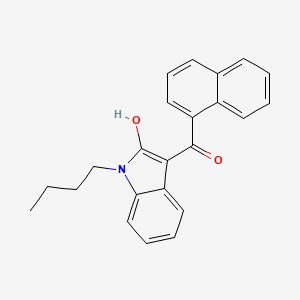
Ambroxol Cyclic Impurity-d5 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ambroxol Cyclic Impurity-d5 Dihydrochloride is a labeled impurity of Ambroxol, a drug commonly used as a mucolytic agent to treat respiratory diseases. This compound is specifically used in research to study the metabolic pathways and pharmacokinetics of Ambroxol. Its molecular formula is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride involves the incorporation of deuterium atoms into the Ambroxol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using deuterated starting materials and reagents. Quality control measures are implemented to ensure the purity and consistency of the final product. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Ambroxol Cyclic Impurity-d5 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) are employed for halogen exchange.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized using NMR spectroscopy and mass spectrometry to confirm their structures.
Applications De Recherche Scientifique
Ambroxol Cyclic Impurity-d5 Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Ambroxol.
Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of Ambroxol in vivo.
Medicine: Utilized in clinical research to understand the drug’s behavior in the human body and to develop improved formulations.
Mécanisme D'action
The mechanism of action of Ambroxol Cyclic Impurity-d5 Dihydrochloride is similar to that of Ambroxol. It acts by breaking down mucus in the respiratory tract, making it easier to expel. The compound targets the mucous glands and cilia in the respiratory tract, enhancing their activity and promoting mucus clearance. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in the body, providing valuable insights into its pharmacokinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ambroxol: The parent compound, used as a mucolytic agent.
Bromhexine: Another mucolytic agent with a similar structure and function.
N-acetylcysteine: A mucolytic agent with a different mechanism of action but similar therapeutic use.
Uniqueness
Ambroxol Cyclic Impurity-d5 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research, as it enables the tracking of the compound’s behavior in biological systems without altering its pharmacological properties .
Propriétés
IUPAC Name |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQVCHLLULVGK-KKMRROIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)


